

Improving NBQX disodium salt delivery in animal models

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Compound of Interest					
Compound Name:	NBQX disodium				
Cat. No.:	B014699	Get Quote			

NBQX Disodium Salt Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information for improving the delivery of **NBQX disodium** salt in animal models. It includes frequently asked questions, troubleshooting guides, quantitative data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **NBQX disodium** salt and what is its primary mechanism of action? A1: NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) disodium salt is a selective and competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of ionotropic glutamate receptors.[1][2][3] It functions by blocking the binding of glutamate to these receptors, thereby inhibiting fast excitatory synaptic transmission in the central nervous system.[4] This action underlies its neuroprotective, anticonvulsant, and antinociceptive properties observed in vivo.[2][5][6]

Q2: What is the main advantage of using the disodium salt form of NBQX? A2: The primary advantage of the disodium salt is its significantly higher water solubility compared to the parent NBQX compound.[1][2][6] This allows for easier preparation of aqueous solutions, such as in 0.9% saline, for in vivo administration without the need for co-solvents like DMSO, which can have confounding effects.[1]

Troubleshooting & Optimization





Q3: Is **NBQX disodium** salt effective after systemic administration and does it cross the blood-brain barrier? A3: Yes, NBQX is active in vivo following systemic administration (e.g., intraperitoneal or intravenous injections) and is known to be blood-brain barrier penetrant.[7][8] Studies have demonstrated its efficacy in various central nervous system models, such as focal cerebral ischemia, after systemic delivery.[7][9][10]

Q4: What are the recommended storage conditions for **NBQX disodium** salt and its prepared solutions? A4: The solid (powder) form of **NBQX disodium** salt should be stored at -20°C.[2][3] Once a stock solution is prepared, it is recommended to aliquot it and store at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles. [3][5]

Troubleshooting Guide

Q1: My **NBQX disodium** salt solution is cloudy or has formed a precipitate. What can I do? A1: **NBQX disodium** salt is highly soluble in water or saline.[1][2] If cloudiness or precipitation occurs, it may be due to reaching saturation limits or using a low-quality solvent. To aid dissolution, use an ultrasonic bath.[3] Ensure you are using sterile, high-purity water or 0.9% saline. For the non-salt form of NBQX, which has poor water solubility, a vehicle containing cosolvents such as 10% DMSO, 40% PEG300, and 5% Tween-80 in saline is often required.[5]

Q2: I am not observing the expected neuroprotective effect in my ischemia model. What are potential reasons? A2: Several factors could be at play:

- Dosing: Ensure the dose is sufficient. Effective neuroprotective doses in rat focal ischemia models are typically high, such as two intravenous (i.v.) bolus doses of 30 mg/kg or an i.v. bolus of 30 mg/kg followed by an infusion.[9] Lower doses (e.g., 3 or 10 mg/kg) have been reported to be ineffective in this context.[9]
- Timing: The timing of administration is critical. For neuroprotection in stroke models, NBQX is often administered immediately after the ischemic event (e.g., MCA occlusion) and may be followed by a second dose one hour later.[7][9]
- Half-life: NBQX has a short plasma half-life of approximately 30 minutes in rats.[9] For sustained receptor blockade, a continuous infusion (e.g., 10 mg/kg/h) or repeated bolus injections may be necessary to maintain therapeutic plasma levels.[9]



Q3: My animals are showing ataxia or severe hypoactivity after NBQX administration. How can I avoid this? A3: Ataxia and depression of motility are known side effects of NBQX at higher doses, typically 20 mg/kg and 30 mg/kg (i.p.) in rats.[11] If these side effects interfere with your behavioral endpoints, consider the following:

- Perform a dose-response study to identify the minimal effective dose that provides the
 desired therapeutic effect without causing significant motor impairment. Doses below 20
 mg/kg are less likely to cause these effects.[11][12]
- Ensure the observed effect is not due to the vehicle. If using co-solvents like DMSO, run a vehicle-only control group.

Quantitative Data Summary

Table 1: Solubility of NBQX and NBQX Disodium Salt

Compound	Solvent	Maximum Concentration	Reference(s)
NBQX	H ₂ O	< 0.1 mg/mL (insoluble)	[5]
	DMSO	≥ 75 mg/mL	[5]
	1M NaOH	1 mg/mL (with sonication/heating)	[5]
NBQX Disodium Salt	H₂O	≥ 16.87 mg/mL (up to 50 mg/mL or 131 mM)	[3][4]

 $| | DMSO | \ge 53 \text{ mg/mL (up to } 100 \text{ mg/mL)} | [3][4] |$

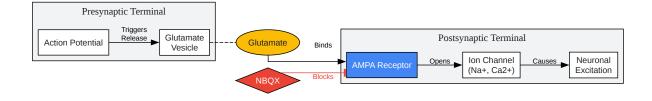
Table 2: Example In Vivo Dosing Regimens and Effects



Animal Model	Dose	Route	Observed Effect	Reference(s)
Rat (Focal Ischemia)	2 x 30 mg/kg	i.v.	Significant cortical neuroprotectio n.	[9]
Rat (Focal Ischemia)	2 x 30 mg/kg	i.p.	Reduced infarct volume.	[7][13]
Rat (PTZ- induced Seizures)	20 mg/kg/day for 3 days	i.p.	Reversed seizure-related behavioral abnormalities.	[4][5]
Rat (Developing White Matter Injury)	20 mg/kg, every 12h for 48h	i.p.	Attenuated white matter injury.	[8][14]

| Mouse (Binge-like Alcohol Drinking) | 30 mg/kg | i.p. | Reduced alcohol consumption in males. [[15][16]]

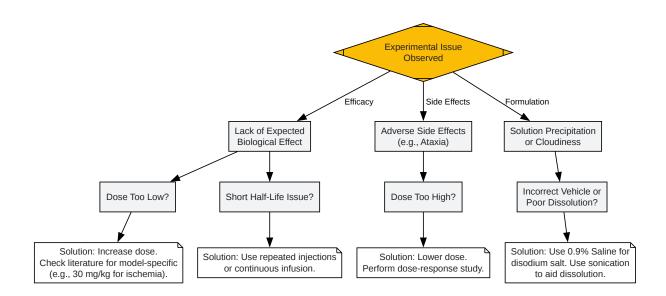
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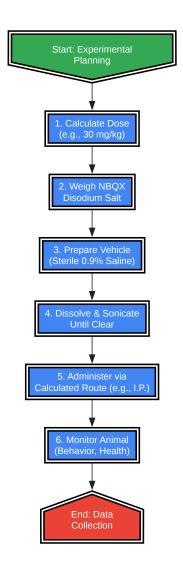
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Caption: Mechanism of action of NBQX as a competitive AMPA receptor antagonist.









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